molecular formula C9H5FN4 B8467078 4-Fluoro-2-(1H-1,2,3-triazol-1-yl)benzonitrile

4-Fluoro-2-(1H-1,2,3-triazol-1-yl)benzonitrile

Cat. No.: B8467078
M. Wt: 188.16 g/mol
InChI Key: SJGYMCKVBAKQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(1H-1,2,3-triazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C9H5FN4 and its molecular weight is 188.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H5FN4

Molecular Weight

188.16 g/mol

IUPAC Name

4-fluoro-2-(triazol-1-yl)benzonitrile

InChI

InChI=1S/C9H5FN4/c10-8-2-1-7(6-11)9(5-8)14-4-3-12-13-14/h1-5H

InChI Key

SJGYMCKVBAKQTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N2C=CN=N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(2-bromo-5-fluorophenyl)-1H-1,2,3-triazole (0.603 g, 2.49 mmol), CuCN (0.245 g, 2.74 mmol), and 15 mL of NMP was subjected to microwave irradiation at 150° C. for 0.5 h. The brown mixture was filtered over celite and washed with dimethylfomamide. This solution was treated with 10% aqueous NH4OH (28-30% solution) and extracted with ethyl acetate. The combined organic layers were successively washed with 10% aqueous NH4OH (28-30% solution), sat. NH4Cl aq., water, brine and dried over Na2SO4. The resulting mixture was concentrated in vacuo and the residue was purified with a Biotage system on silica gel with hexanes:ethyl acetate (7:3 to 6:4) gradient as the eluent to afford the title compound as a light yellow solid (0.285 g, 61% yield): 1H NMR (400 MHz, CDCl3) δ ppm: 8.40 (1 H, d, J=1.0 Hz), 7.96 (1 H, s), 7.91 (1 H, dd, J=8.6, 5.6 Hz), 7.77 (1 H, dd, J=8.7, 2.4 Hz), 7.31-7.39 (1 H, m).
Quantity
0.603 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0.245 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
61%

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